6-methyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-2,2-dione
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Overview
Description
6-methyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-2,2-dione is a heterocyclic compound that belongs to the class of thiazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 6-methyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-2,2-dione typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole ring, forming the desired thiazolothiadiazine scaffold. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
6-methyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-2,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-methyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-2,2-dione has several scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-methyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-2,2-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects . Additionally, it can interact with cellular receptors, modulating various biological processes and pathways .
Comparison with Similar Compounds
6-methyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-2,2-dione can be compared with other similar compounds, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents and pharmacological activities.
Thiadiazoles: These compounds are structurally related but differ in their ring fusion patterns and biological properties.
The uniqueness of this compound lies in its specific ring fusion and the resulting pharmacological profile, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C6H8N2O2S2 |
---|---|
Molecular Weight |
204.3 g/mol |
IUPAC Name |
6-methyl-3,4-dihydro-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide |
InChI |
InChI=1S/C6H8N2O2S2/c1-5-4-11-6-7-12(9,10)3-2-8(5)6/h4H,2-3H2,1H3 |
InChI Key |
MMZULAVPNQJQBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NS(=O)(=O)CCN12 |
solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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